molecular formula C6H4BrN3O B1384426 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 888721-83-3

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No. B1384426
Key on ui cas rn: 888721-83-3
M. Wt: 214.02 g/mol
InChI Key: ISWMRQCCABXILJ-UHFFFAOYSA-N
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Patent
US09200002B2

Procedure details

A solution of 1-amino-4-bromo-1H-pyrrole-2-carboxylic acid methyl ester (2.9 g, 13.2 mmol) in formamide (12 mL) was heated at 180° C. for 5 hrs. The mixture was diluted with ethyl acetate (300 mL), and then washed with water (100 mL*2), brine (100 mL*3). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting solid was washed with PE/EA (4:1, 50 mL) to give 6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (1.4 g, yield 50%) as yellow solid. MS (ES+) requires: 213, 215. found 214, 216 [M+H]+; purity: 92%.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]([NH2:11])[CH:7]=[C:8]([Br:10])[CH:9]=1)=O.[CH:12]([NH2:14])=O>C(OCC)(=O)C>[Br:10][C:8]1[CH:9]=[C:5]2[N:6]([CH:7]=1)[N:11]=[CH:12][NH:14][C:3]2=[O:2]

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
COC(=O)C=1N(C=C(C1)Br)N
Name
Quantity
12 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (100 mL*2), brine (100 mL*3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The resulting solid was washed with PE/EA (4:1, 50 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(NC=NN2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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